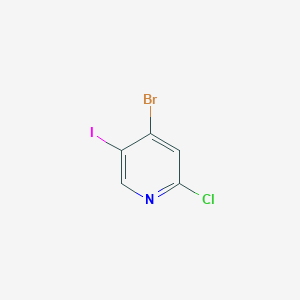

4-Bromo-2-chloro-5-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-2-クロロ-5-ヨードピリジンは、分子式がC5H2BrClINである有機化合物です。ピリジン環に臭素、塩素、ヨウ素原子が結合したユニークな組み合わせを持つハロゲン化ピリジン誘導体です。 この化合物は、有機合成、医薬品、農薬、染料の中間体として使用されます .

準備方法

合成経路と反応条件

4-ブロモ-2-クロロ-5-ヨードピリジンは、2,5-ジブロモピリジンからヨウ化ナトリウムを用いてハロゲン交換反応により合成できます. 別の方法として、2-アミノ-4-クロロピリジンを出発原料とし、臭素化反応により重要な中間体を取得し、その後ジアゾ化および塩素化により5-ブロモ-2,4-ジクロロピリジンを得る方法があります.

工業生産方法

4-ブロモ-2-クロロ-5-ヨードピリジンの工業生産方法には、通常、大規模なハロゲン交換反応とジアゾ化反応が含まれます。 これらの方法は、高い収率と純度が得られるように最適化されており、研究および産業におけるさまざまな用途に適しています.

化学反応解析

反応の種類

4-ブロモ-2-クロロ-5-ヨードピリジンは、次のようなさまざまな化学反応を起こします。

置換反応: この化合物は、ハロゲン交換反応に参加し、ハロゲン原子が別のハロゲン原子に置き換わる可能性があります.

カップリング反応: フェニルボロン酸ジメチルエステルとの鈴木・宮浦カップリング反応を起こし、2-クロロ-5-フェニルピリジンを形成できます.

一般的な試薬と条件

ヨウ化ナトリウム: ハロゲン交換反応に使用されます.

銅触媒: 選択的なC–N結合形成反応に使用されます.

フェニルボロン酸ジメチルエステル: 鈴木・宮浦カップリング反応に使用されます.

生成される主な生成物

2-クロロ-5-フェニルピリジン: 鈴木・宮浦カップリング反応によって形成されます.

さまざまなアミノピリジン: 銅触媒によるアミノ化反応によって形成されます.

科学研究への応用

4-ブロモ-2-クロロ-5-ヨードピリジンは、次のようなさまざまな科学研究の用途に使用されています。

医薬品化学: 抗がん剤などの医薬品の合成のためのビルディングブロックとして.

有機合成: 複雑な有機化合物の合成における中間体として.

農薬: 殺虫剤や除草剤の開発に使用されます.

化学反応の分析

Types of Reactions

4-Bromo-2-chloro-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in halogen exchange reactions, where one halogen atom is replaced by another.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with phenylboronic acid dimethyl ester to form 2-Chloro-5-phenylpyridine.

Amination Reactions: Copper-catalyzed selective C–N bond formation at the C-5 position of 2-bromo-5-iodopyridine.

Common Reagents and Conditions

Sodium Iodide: Used for halogen exchange reactions.

Copper Catalysts: Employed in selective C–N bond formation reactions.

Phenylboronic Acid Dimethyl Ester: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

2-Chloro-5-phenylpyridine: Formed via Suzuki-Miyaura coupling.

Various Aminopyridines: Formed through copper-catalyzed amination reactions.

科学的研究の応用

4-Bromo-2-chloro-5-iodopyridine is used in various scientific research applications, including:

Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, such as anticancer agents.

Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.

Agrochemicals: Used in the development of pesticides and herbicides.

Material Science: Employed in the synthesis of functionalized pyridines for electronic and optoelectronic applications.

作用機序

4-ブロモ-2-クロロ-5-ヨードピリジンの作用機序には、特定の酵素の活性部位に結合して阻害し、基質の結合とそれに続く触媒反応を阻止する能力が含まれます. この阻害は、特定の用途と状況に応じて、さまざまな分子標的と経路に影響を与える可能性があります.

類似化合物との比較

類似化合物

5-ブロモ-2-クロロ-4-ヨードピリジン: ハロゲン化のパターンが類似している、密接に関連した化合物です.

2-クロロ-5-ヨードピリジン: 同様の用途で使用される、別のハロゲン化ピリジン誘導体です.

5-ブロモ-2-クロロ-3-メチルピリジン: 異なる化学的性質を持つ、メチル化された類似体です.

独自性

4-ブロモ-2-クロロ-5-ヨードピリジンは、ピリジン環に臭素、塩素、ヨウ素原子が組み合わされているため、他に類を見ません。 このユニークなハロゲン化パターンは、独特の反応性と性質を与え、有機合成、医薬品化学、材料科学における特殊な用途に役立ちます.

特性

分子式 |

C5H2BrClIN |

|---|---|

分子量 |

318.34 g/mol |

IUPAC名 |

4-bromo-2-chloro-5-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |

InChIキー |

XPISYMPZZGZCFQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CN=C1Cl)I)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)

![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)

![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)